(+)-delta-Cadinene

Description

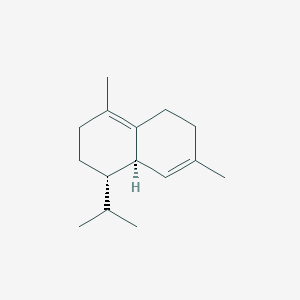

Structure

3D Structure

Properties

IUPAC Name |

(1S,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCYIEXQVQJBKY-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC(=C2CC1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](CCC(=C2CC1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858792 | |

| Record name | (+)-d-Cadinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

120.00 to 121.00 °C. @ 9.00 mm Hg | |

| Record name | (+)-1(10),4-Cadinadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035084 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

483-76-1 | |

| Record name | δ-Cadinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Cadinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-d-Cadinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cadinene/delta | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-CADINENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7848KI47OS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-1(10),4-Cadinadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035084 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(+)-delta-Cadinene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-delta-Cadinene, a bicyclic sesquiterpene, is a naturally occurring isoprenoid found in a diverse range of plant species. This document provides a detailed overview of its primary natural sources, geographical distribution, and quantitative abundance. It outlines established experimental protocols for the extraction, isolation, and characterization of this compound from plant matrices. Furthermore, this guide delves into the known biological activities of this compound, with a particular focus on its biosynthetic pathway and its pro-apoptotic effects on cancer cells, illustrated through detailed signaling pathway diagrams. This technical guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is widely distributed throughout the plant kingdom, contributing to the characteristic aroma and potential therapeutic properties of many essential oils. Its presence has been identified in a variety of plant families, with significant concentrations found in the essential oils of numerous species.

Principal Plant Sources

Key plant species known to be significant sources of this compound include:

-

Cade Juniper (Juniperus oxycedrus) : The essential oil derived from the wood of this plant is a particularly rich source of delta-cadinene, with some analyses reporting concentrations as high as 27.28%.[1]

-

Cedrela odorata : The wood essential oil of this tree, commonly known as Spanish Cedar, contains significant amounts of δ-cadinene, with reports indicating concentrations ranging from 9.2% to 26%.[2][3]

-

Torreya grandis : The essential oil from the arils and leaves of this conifer contains δ-cadinene, with concentrations varying from 3.42% in the arils to 7.95% in the leaves.

-

Hops (Humulus lupulus) : A vital ingredient in brewing, the essential oil of hops contains this compound, with reported concentrations around 2.5% to 9.4%.

-

Cotton (Gossypium hirsutum) : This plant produces this compound as a phytoalexin in response to microbial infection.

-

Lantana camara : The leaf essential oil of this common flowering shrub has been found to contain δ-cadinene at a concentration of approximately 4.95%.[4]

-

Black Pepper (Piper nigrum) : The essential oil from the leaves of the black pepper plant contains delta-cadinene.

-

Tea Tree (Melaleuca alternifolia) : As a member of the Myrtaceae family, tea tree oil is another source of this compound.

-

Siberian Ginseng (Eleutherococcus senticosus) : The essential oil of this adaptogenic plant is also known to contain this compound.

-

Camellia sinensis (Tea Plant) and Iris tectorum have also been reported to contain this compound.

Quantitative Abundance of δ-Cadinene in Various Plant Species

The concentration of δ-cadinene in essential oils can vary significantly based on the plant species, geographical location, harvest time, and extraction method. The following table summarizes the reported quantitative data for δ-cadinene in several plant sources. It is important to note that many studies do not differentiate between the specific isomers of delta-cadinene.

| Plant Species | Plant Part | Concentration (%) | Reference |

| Juniperus oxycedrus | Wood | 27.28 | [1] |

| Cedrela odorata | Wood | 26.0 | [2] |

| Cedrela odorata | Bark | 9.2 | [3] |

| Torreya grandis | Leaves | 7.95 | |

| Torreya grandis | Arils | 3.42 | |

| Humulus lupulus | Cones | ~2.5 - 9.4 | |

| Lantana camara | Leaves | 4.95 | [4] |

| Piper nigrum | Leaves | 6.04 |

Experimental Protocols

The isolation and identification of this compound from natural sources typically involve a series of extraction, purification, and analytical techniques.

Extraction of Essential Oils

Steam Distillation: This is the most common method for extracting essential oils from aromatic plants.

-

Principle: Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous phase.

-

Generalized Protocol:

-

Fresh or dried plant material is placed in a distillation flask.

-

Water is added to the flask, or steam is introduced from an external source.

-

The flask is heated to generate steam, which passes through the plant material.

-

The vapor mixture is directed through a condenser to cool and liquefy.

-

The collected distillate, consisting of essential oil and water, is separated using a separatory funnel. The less dense essential oil will typically form a layer on top of the water.

-

The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Purification of this compound

Silica Gel Column Chromatography: This technique is used to separate the components of the essential oil based on their polarity.

-

Principle: The essential oil mixture is applied to the top of a column packed with silica gel (the stationary phase). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with lower polarity, such as sesquiterpene hydrocarbons like this compound, will travel down the column faster than more polar compounds.

-

Generalized Protocol:

-

A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

The essential oil, dissolved in a minimal amount of the non-polar solvent, is carefully loaded onto the top of the silica gel bed.

-

The column is eluted with a solvent system of increasing polarity (gradient elution). A common gradient for separating sesquiterpenes starts with 100% hexane and gradually introduces a more polar solvent like ethyl acetate.

-

Fractions of the eluate are collected sequentially.

-

Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the purified this compound.

-

Identification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical method for identifying and quantifying the components of essential oils.

-

Principle: The volatile compounds in the essential oil are separated based on their boiling points and polarity in a gas chromatograph. The separated compounds then enter a mass spectrometer, which fragments the molecules and provides a unique mass spectrum that can be used for identification by comparison with spectral libraries.

-

Generalized Protocol:

-

A small, diluted sample of the essential oil or purified fraction is injected into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column.

-

The temperature of the column is gradually increased to elute the compounds in order of their boiling points.

-

The eluted compounds are detected by the mass spectrometer.

-

The resulting chromatogram shows peaks corresponding to each compound, and the mass spectrum of each peak is used for identification. The area of each peak is proportional to the concentration of the corresponding compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the isolated this compound. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.

Biological Significance and Signaling Pathways

This compound exhibits a range of biological activities, with its role as a phytoalexin and its anticancer properties being of particular interest to the scientific community.

Biosynthesis of this compound

The biosynthesis of this compound in plants begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes. This reaction is catalyzed by the enzyme this compound synthase.

Biosynthesis of this compound from FPP.

Anticancer Activity: Induction of Apoptosis

Recent studies have demonstrated that δ-cadinene can induce apoptosis (programmed cell death) in human ovarian cancer cells (OVCAR-3). The proposed mechanism involves the activation of the caspase cascade, a family of proteases that play a crucial role in the execution of apoptosis.

The signaling pathway is believed to be initiated through the activation of both initiator caspases, caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). Activated caspase-9 is a key component of the apoptosome, a protein complex that forms upon the release of cytochrome c from the mitochondria. The activation of these initiator caspases leads to the subsequent activation of executioner caspases, such as caspase-3. A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. The cleavage of PARP by caspase-3 is a hallmark of apoptosis.

Proposed apoptosis signaling pathway induced by this compound.

Conclusion

This compound is a widely distributed sesquiterpene with significant potential in various scientific and industrial applications. Its presence in a multitude of plant species offers a rich natural resource for its extraction and study. The established protocols for its isolation and characterization provide a solid foundation for further research into its chemical and biological properties. The elucidation of its biosynthetic pathway and its pro-apoptotic effects on cancer cells highlights its importance as a target for drug discovery and development. This technical guide serves as a foundational resource to facilitate and inspire future investigations into this promising natural compound.

References

The Discovery, Isolation, and Biological Activity of (+)-delta-Cadinene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the sesquiterpene (+)-delta-cadinene, a naturally occurring bicyclic hydrocarbon found in a variety of essential oil-producing plants. The document details the historical context of its discovery, in-depth protocols for its isolation and characterization, and a review of its biological activities, with a particular focus on its pro-apoptotic effects in cancer cells. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the cadinene family of sesquiterpenes, which are C15 isoprenoids characterized by the cadalane carbon skeleton. The name "cadinene" is derived from the Cade juniper (Juniperus oxycedrus), from which cadinene isomers were first isolated.[1] These compounds are significant constituents of many essential oils and contribute to their characteristic aromas and potential therapeutic properties.[2][3] this compound has garnered scientific interest due to its notable biological activities, including antimicrobial, insecticidal, and anticancer effects.[4] This guide will provide a detailed exploration of this compound, from its initial discovery to its mechanism of action in a cancer cell line.

Discovery and Natural Occurrence

The initial isolation of cadinene isomers, a group of isomeric hydrocarbons, dates back to the study of the essential oil derived from the wood of the Cade juniper (Juniperus oxycedrus L.).[1] this compound is one of these isomers and has since been identified in a wide array of plant species. Notable natural sources include Siberian ginseng (Eleutherococcus senticosus), hops (Humulus lupulus), and black pepper (Piper nigrum).[5] Its presence is not limited to terrestrial plants; it has also been reported in marine organisms.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its identification and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [5] |

| Molecular Weight | 204.36 g/mol | |

| Boiling Point | 277.87 °C (estimated) | [6] |

| Density | 0.916 g/cm³ | [6] |

| Refractive Index (n20/D) | 1.509 | [6] |

| Flash Point | 38 °C | |

| ¹H NMR (CDCl₃, 400 MHz) δ | 5.34 (br s, 1H), 4.72 (s, 1H), 4.69 (s, 1H), 2.20-1.95 (m, 4H), 1.85-1.70 (m, 2H), 1.68 (s, 3H), 1.45-1.25 (m, 2H), 0.92 (d, J=6.8 Hz, 3H), 0.75 (d, J=6.8 Hz, 3H) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 148.9, 147.8, 124.9, 108.7, 50.2, 41.8, 39.8, 35.4, 31.0, 29.8, 27.2, 21.6, 21.4, 16.5 |

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of this compound.

Isolation of this compound from Juniperus oxycedrus

The following protocol describes the extraction of the essential oil from Juniperus oxycedrus wood and the subsequent isolation of this compound.

Materials:

-

Dried wood chips of Juniperus oxycedrus

-

Steam distillation apparatus

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

Procedure:

-

Steam Distillation:

-

Place 500 g of dried and chipped Juniperus oxycedrus wood into the biomass flask of a steam distillation apparatus.

-

Fill the boiling flask with distilled water to two-thirds of its volume.

-

Assemble the apparatus, ensuring all connections are secure.

-

Heat the water to generate steam, which will pass through the plant material, carrying the volatile essential oils.

-

Condense the steam and oil mixture and collect the hydrosol and essential oil in the receiver.

-

Continue the distillation for 3-4 hours.

-

Separate the essential oil from the hydrosol using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Remove the drying agent by filtration.

-

-

Fractional Distillation (Optional):

-

The crude essential oil can be subjected to fractional distillation under reduced pressure to enrich the sesquiterpene fraction.

-

-

Preparative Column Chromatography:

-

Prepare a silica gel column (e.g., 50 cm length, 4 cm diameter) packed with silica gel in hexane.

-

Dissolve the crude essential oil (or the enriched sesquiterpene fraction) in a minimal amount of hexane.

-

Load the sample onto the top of the column.

-

Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

Pool the fractions containing the pure compound and remove the solvent using a rotary evaporator.

-

Characterization of this compound

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

Parameters:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 60 °C held for 2 min, then ramped at 3 °C/min to 240 °C, and held for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Solvent Delay: 3 min.

Sample Preparation:

-

Dilute the isolated this compound in hexane (1 mg/mL).

-

Inject 1 µL of the sample into the GC-MS.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance III 400 MHz).

Parameters for ¹H NMR:

-

Solvent: CDCl₃

-

Frequency: 400 MHz

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

Parameters for ¹³C NMR:

-

Solvent: CDCl₃

-

Frequency: 100 MHz

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

Sample Preparation:

-

Dissolve approximately 10 mg of the purified this compound in 0.7 mL of CDCl₃.

Biological Activity: Pro-Apoptotic Effects in Ovarian Cancer Cells

Recent studies have highlighted the anticancer potential of this compound. Specifically, it has been shown to induce apoptosis in OVCAR-3 human ovarian cancer cells in a dose- and time-dependent manner. The underlying mechanism involves the activation of the caspase signaling cascade.

Signaling Pathway of this compound-Induced Apoptosis

This compound triggers apoptosis in OVCAR-3 cells through the intrinsic pathway. Treatment with this compound leads to the activation of initiator caspases, specifically caspase-8 and caspase-9.[4][5] Activated caspase-9 is a key component of the apoptosome, which forms in response to mitochondrial cytochrome c release. Both activated caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[4][5]

Conclusion

This compound is a naturally occurring sesquiterpene with a rich history and significant biological potential. The detailed protocols provided in this guide for its isolation and characterization will aid researchers in further exploring its properties. The elucidation of its pro-apoptotic mechanism in ovarian cancer cells highlights its potential as a lead compound for the development of novel anticancer therapeutics. Further investigation into its structure-activity relationships and in vivo efficacy is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. grantome.com [grantome.com]

- 3. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 4. Cleavage of automodified poly(ADP-ribose) polymerase during apoptosis. Evidence for involvement of caspase-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. poly-adp-ribose-polymerase-1-cleavage-during-apoptosis-an-update - Ask this paper | Bohrium [bohrium.com]

- 6. 483-76-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to (+)-delta-Cadinene: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-delta-Cadinene, a bicyclic sesquiterpene, is a naturally occurring isomeric hydrocarbon found in the essential oils of a wide variety of plants. It belongs to the cadinene family of sesquiterpenes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth look at its biological activities, with a focus on its anticancer properties. The information is presented to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic woody and herbal aroma. Its physicochemical properties are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1][2] |

| Molecular Weight | 204.35 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Boiling Point | 120-121 °C at 9 mmHg 279.7 °C at 760 mmHg | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Melting Point | Not available | |

| Water Solubility | 0.04863 mg/L at 25 °C (estimated) | [1] |

| Solubility | Soluble in ethanol, DMF, and DMSO | [2] |

Spectroscopic Data

| Spectroscopic Data | Values |

| ¹H-NMR | Data available, see referenced literature for detailed spectra. |

| ¹³C-NMR | Data available, see referenced literature for detailed spectra. |

| Mass Spectrometry (MS) | Major fragments observed at m/z 161, 134, 204, 119, 91. |

| Infrared (IR) Spectroscopy | Data not explicitly available in the searched literature. A computed spectrum for a related compound, (-)-3-beta-Hydroxy-delta-cadinene, is available for reference.[4] |

Experimental Protocols

Isolation and Purification of this compound from Plant Material

The following is a general yet detailed protocol for the isolation and purification of this compound from essential oils, based on common techniques for sesquiterpene separation.

1. Plant Material and Essential Oil Extraction:

-

Plant Material: Select a plant known to be rich in this compound, such as Cedrelopsis grevei.

-

Extraction Method: Subject the dried and powdered plant material (e.g., leaves, bark) to hydrodistillation or steam distillation for several hours to extract the essential oil. The oil can be collected using a Clevenger-type apparatus.

2. Fractionation of the Essential Oil:

-

Column Chromatography: The crude essential oil is subjected to column chromatography over silica gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

3. Identification and Purification:

-

TLC Analysis: Spot the collected fractions on silica gel TLC plates and develop them in a suitable solvent system (e.g., n-hexane:ethyl acetate, 95:5). Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

-

Further Purification: If necessary, the combined fractions can be subjected to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain high-purity this compound.

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in a mixture.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Analytical Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60 °C for 2 min.

-

Ramp: Increase to 240 °C at a rate of 3 °C/min.

-

Final hold: 240 °C for 10 min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Identification:

-

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a reference standard and with data from mass spectral libraries (e.g., NIST, Wiley).

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

Experiments:

-

¹H-NMR: Provides information about the number of different types of protons and their chemical environments.

-

¹³C-NMR: Provides information about the number of different types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete structure of the molecule.

Biological Activity: Anticancer Effects

This compound has demonstrated significant anticancer activity, particularly against human ovarian cancer cells (OVCAR-3).[1][2][5] The primary mechanism of its anticancer effect is the induction of apoptosis through a caspase-dependent pathway.[1][2][5]

Signaling Pathway of Apoptosis Induction in OVCAR-3 Cells

Treatment of OVCAR-3 cells with this compound triggers a cascade of events leading to programmed cell death. The key steps in this signaling pathway are:

-

Initiation: this compound treatment leads to the activation of the intrinsic apoptotic pathway.

-

Caspase Activation: This results in the activation of initiator caspase-9 and executioner caspase-8.[1]

-

PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. This cleavage is a hallmark of apoptosis.[1]

-

Apoptotic Body Formation: The culmination of these events leads to characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[1]

Signaling Pathway Diagram

Caption: Apoptotic signaling pathway induced by this compound in OVCAR-3 cells.

Conclusion

This compound is a sesquiterpene with well-defined physical and chemical properties and significant biological activities. Its potential as an anticancer agent, demonstrated through the induction of apoptosis in ovarian cancer cells, makes it a compound of interest for further research and drug development. This guide provides a foundational resource for scientists working with this compound, offering key data and methodologies to facilitate their research endeavors. Further investigation into its other potential therapeutic effects and the development of efficient synthesis or isolation methods are warranted.

References

- 1. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)-delta-Cadinene | C15H24 | CID 12306055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

Initial Biological Activity Screening of (+)-delta-Cadinene: A Technical Guide

Abstract

(+)-delta-Cadinene, a naturally occurring sesquiterpene found in various plants, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, summarizing key findings from preclinical studies. The document details its cytotoxic, antimicrobial, insecticidal, and anti-inflammatory activities. Methodologies for the key experiments are provided, and the known signaling pathways are visually represented. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound is a bicyclic sesquiterpene belonging to the cadinene family. It is a constituent of the essential oils of many plants and is known to contribute to their aromatic properties.[1][2] Beyond its sensory characteristics, preliminary research has revealed a spectrum of biological activities, suggesting its potential as a lead compound for the development of new therapeutic agents. These activities include anticancer, antimicrobial, insecticidal, and anti-inflammatory effects.[1][3][4] This document synthesizes the available data on the initial biological screening of this compound, presenting quantitative data, experimental protocols, and mechanistic insights.

Biological Activities of this compound

Initial screenings have identified several key biological activities of this compound, which are summarized in the following sections.

Anticancer Activity

This compound has demonstrated pro-apoptotic and anti-proliferative effects in human ovarian cancer cells (OVCAR-3).[3] Studies have shown that it can induce apoptosis in a dose-dependent manner and cause cell cycle arrest, highlighting its potential as an anticancer agent.[3]

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Notably, it has shown activity against Streptococcus pneumoniae, a bacterium responsible for numerous respiratory infections.[3][4]

Insecticidal Activity

Research has also explored the insecticidal potential of this compound, particularly its larvicidal effects against common mosquito vectors. It has shown significant toxicity towards the larvae of mosquitoes responsible for transmitting malaria (Anopheles stephensi), dengue fever (Aedes aegypti), and filariasis (Culex quinquefasciatus).[3]

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties, with studies indicating its ability to modulate inflammatory responses.[4] Specifically, it has been shown to inhibit the release of inflammatory mediators from mast cells.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial biological activity screenings of this compound.

Table 1: Anticancer Activity of this compound

| Cell Line | Activity | Effective Concentrations | Reference |

| OVCAR-3 (human ovarian cancer) | Induces apoptosis and inhibits proliferation | 10, 50, and 100 µM | [3] |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity Metric | Value | Reference |

| Streptococcus pneumoniae | Minimum Inhibitory Concentration (MIC) | 31.25 µg/mL | [3] |

Table 3: Insecticidal Activity of this compound

| Mosquito Species | Activity Metric | Value | Reference |

| Anopheles stephensi | Lethal Concentration, 50% (LC50) | 8.23 µg/mL | [3] |

| Aedes aegypti | Lethal Concentration, 50% (LC50) | 9.03 µg/mL | [3] |

| Culex quinquefasciatus | Lethal Concentration, 50% (LC50) | 9.86 µg/mL | [3] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Anticancer Activity Protocol (MTT Assay)

The cytotoxic effects of this compound on OVCAR-3 human ovarian cancer cells were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: OVCAR-3 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 50, and 100 µM). A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Protocol (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pneumoniae was determined using the broth microdilution method.

-

Inoculum Preparation: A standardized inoculum of S. pneumoniae is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Insecticidal Activity Protocol (Larval Bioassay)

The larvicidal activity of this compound against mosquito larvae was evaluated using a standard larval bioassay.

-

Larval Rearing: Third-instar larvae of Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus are used for the bioassay.

-

Test Solutions: Different concentrations of this compound are prepared in a suitable solvent (e.g., ethanol) and then diluted in water.

-

Exposure: A specific number of larvae (e.g., 25) are placed in beakers containing the test solutions. A control group is exposed to a solution with the solvent only.

-

Incubation: The larvae are kept for 24 hours under controlled conditions of temperature and light.

-

Mortality Assessment: After 24 hours, the number of dead larvae is counted.

-

Data Analysis: The LC50 value is calculated using probit analysis.

Anti-inflammatory Activity Protocol (β-Hexosaminidase Release Assay)

The anti-inflammatory effect of this compound can be assessed by its ability to inhibit the release of β-hexosaminidase from rat basophilic leukemia (RBL-2H3) cells.

-

Cell Culture and Sensitization: RBL-2H3 cells are cultured and then sensitized with anti-dinitrophenyl (DNP) IgE overnight.

-

Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of this compound for a specific period.

-

Degranulation Induction: Degranulation is induced by challenging the cells with DNP-bovine serum albumin (BSA).

-

Sample Collection: The supernatant is collected to measure the released β-hexosaminidase.

-

Enzyme Assay: The enzymatic activity of β-hexosaminidase in the supernatant is determined by measuring the hydrolysis of a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) at a specific wavelength.

-

Data Analysis: The percentage of inhibition of β-hexosaminidase release is calculated relative to the control group.

Signaling Pathways and Mechanisms of Action

Caspase-Dependent Apoptosis Pathway

The anticancer activity of this compound in ovarian cancer cells is mediated through the induction of caspase-dependent apoptosis. This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the cleavage of cellular substrates and ultimately cell death.

References

- 1. Activity against Streptococcus pneumoniae of the Essential Oil and delta-Cadinene Isolated from Schinus molle Fruit | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Activity against Streptococcus pneumoniae of the Essential Oil and δ-Cadinene Isolated from Schinus molle Fruit [agris.fao.org]

The Role of (+)-delta-Cadinene as a Precursor in Gossypol Biosynthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gossypol, a polyphenolic aldehyde found in cotton (genus Gossypium), is a molecule of significant interest due to its dual nature. It acts as a natural phytoalexin, protecting the cotton plant from pests and pathogens, but its toxicity to non-ruminant animals and humans limits the use of cottonseed as a protein source. Understanding the biosynthetic pathway of gossypol is crucial for developing strategies to eliminate it from cottonseed while preserving its protective role in other parts of the plant. This technical guide provides an in-depth overview of the biosynthesis of gossypol, with a specific focus on the pivotal role of (+)-delta-cadinene as a key intermediate.

The biosynthesis of gossypol begins with the cyclization of the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP), to form this compound.[1][2][3] This initial step is catalyzed by the enzyme this compound synthase (CDN).[1][2][4] A series of subsequent oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases, further modifies the this compound backbone to produce the final gossypol molecule.[5][6] This guide will detail the enzymatic steps, present available quantitative data, outline key experimental protocols, and provide visual representations of the biosynthetic pathway and experimental workflows.

The Biosynthetic Pathway from this compound to Gossypol

The conversion of this compound to gossypol involves a cascade of enzymatic reactions. The pathway from FPP to the intermediate hemigossypol is now well-characterized, involving a synthase, multiple cytochrome P450 enzymes, and a dehydrogenase.[5]

Key Enzymatic Steps:

-

Farnesyl Diphosphate (FPP) to this compound: The first committed step in gossypol biosynthesis is the cyclization of FPP to this compound, a reaction catalyzed by This compound synthase (CDN) .[1][2][4] This enzyme belongs to the family of lyases and is a key regulatory point in the pathway.[1][2]

-

This compound to 7-hydroxy-(+)-delta-cadinene: The initial oxidation of this compound is catalyzed by the cytochrome P450 monooxygenase CYP706B1 , which hydroxylates the C-7 position of the cadinene ring.[5]

-

7-hydroxy-(+)-delta-cadinene to 7-keto-delta-cadinene: The newly formed hydroxyl group is then oxidized to a ketone by a short-chain alcohol dehydrogenase, DH1 .[5]

-

7-keto-delta-cadinene to 8-hydroxy-7-keto-delta-cadinene: Another cytochrome P450, CYP82D113 , catalyzes the hydroxylation at the C-8 position.[5][6]

-

8-hydroxy-7-keto-delta-cadinene to 8,11-dihydroxy-7-keto-delta-cadinene: The subsequent hydroxylation at the C-11 position is carried out by CYP71BE79 .[5] This enzyme exhibits high catalytic activity, suggesting its importance in preventing the accumulation of the potentially phytotoxic intermediate, 8-hydroxy-7-keto-delta-cadinene.[5]

-

Further steps to Hemigossypol: The pathway continues with the involvement of a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD-1) , leading to the formation of hemigossypol.[5] The exact intermediate steps involving this enzyme are still under investigation.

-

Hemigossypol to Gossypol: The final step is the oxidative dimerization of two hemigossypol molecules to form gossypol. While the precise enzymatic control of this step in vivo is not fully elucidated, laccase-like enzymes are capable of catalyzing this reaction.

Below is a diagram illustrating the core biosynthetic pathway.

Caption: Biosynthetic pathway of gossypol from farnesyl diphosphate.

Quantitative Data on Pathway Enzymes

The efficiency of the enzymatic conversions in the gossypol biosynthetic pathway has been a subject of study. The following table summarizes the available quantitative data on the kinetic parameters of key enzymes involved.

| Enzyme | Substrate | Product | Vmax (pmol·s⁻¹·mg⁻¹ protein) | Km (µM) | kcat (s⁻¹) | Reference |

| CYP706B1 | This compound | 7-hydroxy-(+)-delta-cadinene | 1.8 ± 0.1 | N/A | N/A | [5] |

| DH1 | 7-hydroxy-(+)-delta-cadinene | 7-keto-delta-cadinene | 2.5 ± 0.2 | N/A | N/A | [5] |

| CYP82D113 | 7-keto-delta-cadinene | 8-hydroxy-7-keto-delta-cadinene | 2.3 ± 0.1 | N/A | N/A | [5] |

| CYP71BE79 | 8-hydroxy-7-keto-delta-cadinene | 8,11-dihydroxy-7-keto-delta-cadinene | 10.2 ± 0.8 | N/A | N/A | [5] |

| 2-ODD-1 | 8,11-dihydroxy-7-keto-delta-cadinene | Downstream intermediate | 3.1 ± 0.2 | N/A | N/A | [5] |

N/A: Data not available in the cited literature.

Experimental Protocols

The elucidation of the gossypol biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Enzyme Assays

Objective: To functionally characterize the enzymes involved in the gossypol pathway.

Methodology:

-

Enzyme Expression:

-

Cytochrome P450s (e.g., CYP706B1, CYP82D113, CYP71BE79) are typically expressed in Saccharomyces cerevisiae (yeast).[7] Yeast provides the necessary membrane environment and redox partners for P450 activity.

-

Other enzymes, such as this compound synthase (CDN) and DH1, can be expressed in Escherichia coli.[7]

-

-

Enzyme Preparation:

-

For yeast-expressed P450s, microsomes are prepared by differential centrifugation of yeast cell lysates.[7]

-

For E. coli-expressed enzymes, the recombinant proteins are purified, often using affinity chromatography (e.g., His-tag).

-

-

Assay Conditions:

-

A typical reaction mixture contains the enzyme preparation (microsomes or purified protein), the substrate (e.g., this compound for CYP706B1), and necessary cofactors.

-

For P450s, the reaction buffer includes a source of reducing equivalents, such as an NADPH-regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

For dehydrogenases like DH1, the appropriate cofactor (e.g., NAD⁺ or NADP⁺) is included.

-

Reactions are typically incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

-

Product Analysis:

-

The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate or hexane).

-

The extracted products are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[7]

-

Partial Reconstitution of the Gossypol Pathway in Nicotiana benthamiana

Objective: To verify the function of the identified enzymes in a plant system.

Methodology:

-

Gene Constructs: The genes encoding the pathway enzymes are cloned into plant expression vectors, typically under the control of a strong constitutive promoter like the CaMV 35S promoter.[7]

-

Agroinfiltration: Agrobacterium tumefaciens strains carrying the expression vectors are infiltrated into the leaves of N. benthamiana.[7] Co-infiltration of multiple constructs allows for the reconstitution of multiple pathway steps.

-

Metabolite Extraction and Analysis: After a few days of incubation, the infiltrated leaf tissue is harvested, and the metabolites are extracted. The extracts are then analyzed by HPLC or GC-MS to detect the formation of the expected intermediates and products.[7]

Analytical Methods for Gossypol and its Precursors

Objective: To identify and quantify gossypol and its biosynthetic intermediates in plant tissues or enzymatic assays.

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Plant material is ground, and gossypol is extracted with a suitable solvent, such as acetone.[5] The extract is then clarified and prepared for injection.

-

Chromatographic Conditions:

-

Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a standard curve prepared from pure gossypol.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: For volatile or semi-volatile intermediates like this compound and its hydroxylated derivatives, GC-MS is the method of choice. Extracts from enzymatic assays or plant tissues are often derivatized (e.g., silylation) to improve volatility and thermal stability.

-

Chromatographic and Spectrometric Conditions:

-

Column: A non-polar or medium-polarity capillary column is used for separation.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer is operated in full-scan mode for identification or selected-ion monitoring (SIM) mode for targeted quantification.

-

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for enzyme characterization and the logical relationship of the components in the gossypol biosynthesis pathway.

Caption: General workflow for the characterization of gossypol biosynthetic enzymes.

Caption: Logical relationships of key components in gossypol biosynthesis.

Conclusion

The elucidation of the gossypol biosynthetic pathway, with this compound as a central precursor, represents a significant advancement in plant biochemistry and biotechnology. The identification and characterization of the key enzymes, including this compound synthase and a series of cytochrome P450s, provide valuable targets for the genetic engineering of cotton. By manipulating the expression of these genes, it may be possible to develop cotton varieties with reduced or eliminated gossypol content in the seeds, thereby enhancing the value of cottonseed as a food and feed source, without compromising the plant's natural defense mechanisms. Further research is needed to fully characterize the kinetics of all enzymes in the pathway and to elucidate the precise mechanisms of the final steps leading to gossypol.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. HPLC Determination of Gossypol in Cotton Seed Kernel [spkx.net.cn]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of gossypol by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 Induction Assays [sigmaaldrich.com]

- 7. Characterization of gossypol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

The Occurrence and Analysis of (+)-δ-Cadinene in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-δ-Cadinene, a sesquiterpene renowned for its characteristic woody and spicy aroma, is a significant constituent of numerous essential oils. Beyond its olfactory contributions, this bicyclic hydrocarbon has garnered substantial interest within the scientific community for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides an in-depth overview of the natural occurrence of (+)-δ-Cadinene in various essential oils, detailed methodologies for its extraction and quantification, and an exploration of its known signaling pathways, particularly in the context of inflammation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Occurrence of (+)-δ-Cadinene

The concentration of (+)-δ-Cadinene in essential oils can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following table summarizes the quantitative data reported in the scientific literature for the presence of δ-Cadinene in several commercially important essential oils.

| Essential Oil (Plant Species) | Plant Part Used | Percentage of (+)-δ-Cadinene (%) | Reference(s) |

| Cedarwood (Cedrus atlantica) | Wood | 36.35 | [1] |

| Big-Leaf Mahogany (Swietenia macrophylla) | Wood | 33.0 | [2] |

| Kadsura (Kadsura heteroclita) | Leaf | 18.3 | |

| Japanese Cedar (Cryptomeria japonica) | Bark | 10.4 - 15.9 | [3] |

| Scots Pine (Pinus sylvestris) | Needles | 2.3 - 5.9 | [1] |

| Common Juniper (Juniperus communis) | Berries/Branches | 0.1 - 5.47 | [4][5][6][7] |

| Tea Tree (Melaleuca alternifolia) | Leaves | <0.01 - 3.0 | [5][6] |

| Patchouli (Pogostemon cablin) | Leaves | Present (quantification varies) | [3][8][9] |

| Sage (Salvia officinalis) | Aerial Parts | 0.10 - 0.46 | [8][10] |

Experimental Protocols

The isolation and quantification of (+)-δ-Cadinene from plant matrices and essential oils are primarily achieved through distillation or extraction, followed by chromatographic analysis.

Essential Oil Extraction

a) Steam Distillation: This is the most common method for extracting essential oils from aromatic plants.

-

Principle: Plant material is subjected to steam, which ruptures the oil-containing glands and vaporizes the volatile compounds. The mixture of steam and essential oil vapor is then condensed, and the oil is separated from the water.

-

Apparatus: A Clevenger-type apparatus is typically used in a laboratory setting.

-

General Procedure:

-

The plant material (e.g., leaves, wood shavings, or berries) is placed in a distillation flask with water.

-

The water is heated to boiling, and the resulting steam passes through the plant material.

-

The volatile compounds, including (+)-δ-Cadinene, are carried with the steam into a condenser.

-

The condensate (a mixture of water and essential oil) is collected in a separator, where the less dense essential oil typically forms a layer on top of the water.

-

The essential oil is then carefully collected and dried, often using an anhydrous drying agent like sodium sulfate.

-

b) Solvent Extraction: This method is suitable for plant materials that are sensitive to heat or produce low yields of essential oil with steam distillation.

-

Principle: An organic solvent is used to dissolve the aromatic compounds from the plant material. The solvent is then evaporated to yield a concentrated extract.

-

Solvents: Common solvents include hexane, ethanol, and petroleum ether.

-

General Procedure:

-

The plant material is macerated in the chosen solvent for a specified period.

-

The mixture is filtered to remove solid plant debris.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting extract, known as a "concrete," can be further purified by extraction with a second solvent (e.g., ethanol) to yield an "absolute."

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like (+)-δ-Cadinene in essential oils.

-

Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.

-

Typical GC-MS Parameters for (+)-δ-Cadinene Analysis:

-

Chromatograph: Agilent 7890A or similar.

-

Column: A non-polar or semi-polar capillary column is typically used for sesquiterpene analysis. Common choices include:

-

HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the various components of the essential oil. A typical program might be:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 3-5 °C/min.

-

Final hold: Hold at 240 °C for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

-

Identification: The identification of (+)-δ-Cadinene is confirmed by comparing its retention time and mass spectrum with those of an authentic standard and by matching its mass spectrum with entries in spectral libraries (e.g., NIST, Wiley).

-

Quantification: The percentage of (+)-δ-Cadinene is typically determined by area normalization, where the peak area of δ-Cadinene is expressed as a percentage of the total peak area of all identified compounds in the chromatogram. For more precise quantification, an internal or external standard method can be employed.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Anti-inflammatory Signaling Pathway of (+)-δ-Cadinene

Sesquiterpenes, including (+)-δ-Cadinene, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes.

Caption: Proposed anti-inflammatory mechanism of (+)-δ-Cadinene.

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of (+)-δ-Cadinene from a plant source.

Caption: Workflow for (+)-δ-Cadinene analysis.

Conclusion

(+)-δ-Cadinene stands out as a prevalent sesquiterpene in a variety of essential oils, with concentrations that can be substantial, making it a key contributor to both the aromatic profile and the biological activity of these natural products. The methodologies for its extraction and quantification are well-established, with steam distillation and GC-MS analysis being the most common and reliable techniques. The emerging understanding of its role in modulating inflammatory pathways, such as NF-κB and MAPK, highlights its potential as a lead compound for the development of new therapeutic agents. This guide provides a foundational resource for further research into the fascinating chemistry and pharmacology of (+)-δ-Cadinene.

References

- 1. Identification of volatile compounds contained in the therapeutic essential oils from Pogostemon cablin, Melaleuca leucadendra, and Mentha piperita and their purified fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. ejurnaljlm.com [ejurnaljlm.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. HPTLC Analysis and Chemical Composition of Selected Melaleuca Essential Oils (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative and physical evaluation of patchouli essential oils obtained from different sources of Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. staff.cimap.res.in [staff.cimap.res.in]

- 10. Functional characterization of the NF-kappa B p65 transcriptional activator and an alternatively spliced derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (+)-δ-Cadinene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the bicyclic sesquiterpene, (+)-δ-Cadinene. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for (+)-δ-Cadinene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (+)-δ-Cadinene [1]

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 1.85 | m | |

| H-2α | 1.95 | m | |

| H-2β | 1.55 | m | |

| H-3α | 2.10 | m | |

| H-3β | 1.65 | m | |

| H-5 | 5.40 | br s | |

| H-6α | 2.20 | m | |

| H-6β | 2.05 | m | |

| H-8α | 1.30 | m | |

| H-8β | 1.75 | m | |

| H-9 | 2.35 | m | |

| H-11 | 0.90 | d | 7.0 |

| H-12 | 0.75 | d | 7.0 |

| H-13 | 1.60 | s | |

| H-14 | 1.70 | s |

Solvent: CDCl₃. Instrument frequency not specified in the available data.

Table 2: ¹³C NMR Spectroscopic Data for (+)-δ-Cadinene

A complete, experimentally verified ¹³C NMR data table for (+)-δ-Cadinene was not available in the searched literature. For structural elucidation, it is recommended to acquire a ¹³C NMR spectrum and correlate it with the provided ¹H NMR data using 2D NMR techniques such as HSQC and HMBC.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for δ-Cadinene [2]

| m/z | Relative Intensity (%) |

| 161 | 99.99 |

| 134 | 54.30 |

| 204 (M⁺) | 51.00 |

| 119 | 38.50 |

| 91 | 19.00 |

| 162 | 19.00 |

| 81 | 17.80 |

| 41 | 16.60 |

| 133 | 10.60 |

| 93 | 10.60 |

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for (+)-δ-Cadinene

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3080-3010 | C-H stretch | Alkene |

| ~2960-2850 | C-H stretch | Alkane |

| ~1640-1680 | C=C stretch | Alkene |

| ~1465-1450 | C-H bend | Alkane (CH₂) |

| ~1380-1370 | C-H bend | Alkane (CH₃) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for sesquiterpenes like (+)-δ-Cadinene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified (+)-δ-Cadinene.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of (+)-δ-Cadinene.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of (+)-δ-Cadinene (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 40:1 split ratio).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 85 °C, hold for 5 minutes, then ramp at 3 °C/min to 185 °C and hold for 10 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 250 °C.

-

Scan Range: m/z 33-350 amu.

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

-

Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in (+)-δ-Cadinene.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat (+)-δ-Cadinene directly onto the center of the ATR crystal.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Analysis:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.

-

Identify the characteristic absorption bands and assign them to specific functional group vibrations.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of a natural product like (+)-δ-Cadinene.

Caption: Workflow for Spectroscopic Analysis of (+)-δ-Cadinene.

Caption: Integration of Spectroscopic Data for Structure Elucidation.

References

Unveiling the Therapeutic Potential of (+)-delta-Cadinene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current state of research into the therapeutic properties of (+)-delta-Cadinene, a naturally occurring sesquiterpene. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential pharmacological applications of this compound. The guide consolidates available data on its biological activities, outlines detailed experimental protocols for its evaluation, and visualizes key pathways and workflows.

Overview of this compound

This compound is a bicyclic sesquiterpene found in the essential oils of various plants. It has garnered scientific interest due to a range of potential therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antipruritic effects. This guide delves into the scientific evidence supporting these properties.

Anticancer Properties

Recent research has highlighted the potential of this compound as an anticancer agent, with a particular focus on its activity against breast cancer.

In Vitro Cytotoxicity and Anti-Invasive Activity

A study investigating the effects of δ-cadinene on the human breast adenocarcinoma cell line MDA-MB-231 revealed selective cytotoxic and anti-invasive properties. The half-maximal inhibitory concentration (IC50) was determined, indicating its potency.

Table 1: Cytotoxicity of δ-Cadinene against MDA-MB-231 Breast Cancer Cells

| Compound | Cell Line | IC50 (µM) | Exposure Time |

| δ-Cadinene | MDA-MB-231 | 30 | 24, 48, and 72 hours |

Data extracted from a study on the in silico and in vitro evaluation of δ-cadinene.

Mechanism of Action: Dual Inhibition of MMP-2

In silico and in vitro studies suggest that the anticancer activity of δ-cadinene may be attributed to its interaction with matrix metalloproteinase-2 (MMP-2). Molecular docking studies indicate that δ-cadinene binds to key catalytic residues of MMP-2. Furthermore, a second high-affinity binding site in the Fibronectin type II domain was identified. This dual inhibition of both the catalytic and adhesion domains of MMP-2 is a proposed mechanism for its anti-invasive effects.

Experimental Protocols

The cytotoxic effects of δ-cadinene were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: MDA-MB-231 and MCF10-A cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated overnight.

-

Treatment: Cells are treated with varying concentrations of δ-cadinene (ranging from 0.3 to 30 µM) for 24, 48, and 72 hours.

-

MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution and incubated.

-

Formazan Solubilization: The formazan crystals formed are dissolved in a solubilization solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

-

Matrigel Invasion Chambers: Cell invasion is assessed using Matrigel-coated transwell inserts.

-

Cell Seeding: MDA-MB-231 cells, pre-treated with δ-cadinene, are seeded into the upper chamber in a serum-free medium.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant.

-

Incubation: The plate is incubated to allow for cell invasion through the Matrigel matrix.

-

Cell Staining and Counting: Non-invading cells are removed from the upper surface of the insert, and the invading cells on the lower surface are fixed, stained, and counted under a microscope.

-

Protein and Ligand Preparation: The 3D structure of the target protein (e.g., MMP-2) is obtained from a protein data bank, and the 3D structure of δ-cadinene is generated and optimized.

-

Docking Simulation: Docking software is used to predict the binding pose and affinity of δ-cadinene to the target protein.

-

Analysis: The interactions between the ligand and the protein's amino acid residues are analyzed to understand the binding mode.

Signaling Pathway

The anticancer activity of δ-cadinene appears to be linked to the inhibition of MMP-2, a key enzyme involved in tumor invasion and metastasis. The proposed dual-inhibition mechanism suggests a significant impact on the signaling pathways that regulate cell adhesion and extracellular matrix degradation.

Figure 1. Proposed mechanism of this compound's anti-invasive activity via dual inhibition of MMP-2.

Anti-inflammatory Properties

While specific quantitative data for the anti-inflammatory activity of isolated this compound is not extensively available in the reviewed literature, the general class of sesquiterpenes is known to possess anti-inflammatory properties. A common method to evaluate this activity is the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Model: Typically performed in rats or mice.

Unraveling the Blueprint: A Technical Guide to (+)-delta-Cadinene Synthase Gene Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification, characterization, and regulation of the (+)-delta-cadinene synthase gene, a pivotal enzyme in the biosynthesis of sesquiterpenoids, including the phytoalexin gossypol in cotton. This document details the molecular and biochemical properties of the enzyme, outlines key experimental protocols for its study, and explores the signaling pathways that govern its expression.

Gene Identification and Characterization

The this compound synthase gene is a member of the large and complex terpene synthase family. In cotton (Gossypium spp.), this gene is part of a multigene family, which has been categorized into distinct subfamilies, primarily the cad1-A and cad1-C groups.[1][2][3] These genes encode the enzyme this compound synthase (EC 4.2.3.13), which catalyzes the cyclization of farnesyl diphosphate (FPP) to form this compound, the first committed step in the biosynthesis of gossypol and other cadinane-type sesquiterpenes.[4][5]

Gene Expression and Regulation

The expression of this compound synthase genes is spatially and temporally regulated and is inducible by various biotic and abiotic elicitors.[1][3][4] Transcripts of these genes are found in various plant tissues, including roots, cotyledons, stems, and leaves.[1][3] A key aspect of their regulation is the induction of expression in response to pathogen attack, such as from the bacterial blight pathogen or the fungus Verticillium dahliae.[4][6]

The transcriptional regulation of the this compound synthase gene is intricate, involving transcription factors such as GaWRKY1. This transcription factor binds to W-box elements in the promoter region of the target gene, thereby activating its transcription as part of the plant's defense response.[7]

Enzyme Kinetics and Properties